molecular formula C30H29N3O4 B1193639 R6G alkyne, 6-isomer

R6G alkyne, 6-isomer

Cat. No. B1193639
M. Wt: 495.58
InChI Key: QQIQIYOOKKWTRU-MKCFTUBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodamine 6G (R6G) is a xanthene dye of rhodamine series. Compared to fluorescein, its emission is shifted to red. It is also much more photostable. The fluorophore has a high quantum yield. This R6G product contains a terminal alkyne moiety for the conjugation with azides in the presence of copper (I) catalyst.

Scientific Research Applications

1. Chemosensor for Copper(II) Detection

R6G alkyne derivatives have been used in developing chemosensors. The study by Fang, Zhou, Rui, and Yao (2015) details a ferrocene unit introduced into Rhodamine 6G, creating a chemosensor (R6G-FC) for selectively sensing Cu2+ ions. This sensor operates with multiple signals, including fluorescence enhancement and changes in UV-vis absorption spectra. It's effective in a wide pH range, reversible, and has been used in living HeLa cells with low cytotoxicity (Fang, Zhou, Rui, & Yao, 2015).

2. Surface-Enhanced Spectroscopy and Sensing

Camden, Dieringer, Zhao, and Van Duyne (2008) explored the use of SERS (Surface-Enhanced Raman Spectroscopy) substrates, including Rhodamine 6G (R6G). This method, enhanced by nanofabrication and electromagnetic enhancements, has applications in detecting substances like anthrax and chemical warfare agents, as well as in glucose sensing (Camden, Dieringer, Zhao, & Van Duyne, 2008).

3. Graphene Modification

Zhou, He, Brown, Mendez-Arroyo, Boey, and Mirkin (2013) demonstrated that Rhodamine 6G (R6G) can be used to locally n-dope graphene in a controlled manner. This study explored the transport and assembly properties of R6G on graphene, showing that R6G can modify graphene's electronic properties with nanoscale resolution (Zhou et al., 2013).

4. Fluorescence Spectroscopy Studies

Zehentbauer, Moretto, Stephen, Thevar, Gilchrist, Pokrajac, and Richard (2014) researched the fluorescence spectroscopy of Rhodamine 6G, examining solvent and concentration effects. This study is crucial for applications like dye lasers and fluorescence tracers in environmental studies (Zehentbauer et al., 2014).

5. Humidity-Dependent Aggregation Studies

Shinozaki and Nakato (2004) studied the spectroscopic behavior of R6G dye intercalated in layered hexaniobate K4Nb6O17. They discovered humidity-dependent reversible aggregation of R6G, which is significant for developing humidity-sensitive materials (Shinozaki & Nakato, 2004).

properties

Product Name

R6G alkyne, 6-isomer

Molecular Formula

C30H29N3O4

Molecular Weight

495.58

IUPAC Name

(Z)-2-(6-(ethylamino)-3-(ethyliminio)-2,7-dimethyl-3H-xanthen-9-yl)-4-(prop-2-yn-1-ylcarbamoyl)benzoate

InChI

InChI=1S/C30H29N3O4/c1-6-11-33-29(34)19-9-10-20(30(35)36)21(14-19)28-22-12-17(4)24(31-7-2)15-26(22)37-27-16-25(32-8-3)18(5)13-23(27)28/h1,9-10,12-16,31H,7-8,11H2,2-5H3,(H,33,34)(H,35,36)/b32-25-

InChI Key

QQIQIYOOKKWTRU-MKCFTUBBSA-N

SMILES

CCNC1=C(C)C=C(C(C2=CC(C(NCC#C)=O)=CC=C2C([O-])=O)=C3C=C/4C)C(OC3=CC4=[NH+]\CC)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

R6G alkyne, 6-isomer

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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R6G alkyne, 6-isomer
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Reactant of Route 6
R6G alkyne, 6-isomer

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